2-Chloro-3,4-dimethoxyphenol
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Overview
Description
2-Chloro-3,4-dimethoxyphenol is an organic compound with the molecular formula C8H9ClO3. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by chlorine and methoxy groups. This compound is known for its distinctive chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3,4-dimethoxyphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chloro-3,4-dimethoxybenzene with a hydroxide ion. This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 3,4-dimethoxyphenol using chlorine gas in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into 2-chloro-3,4-dimethoxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 2-chloro-3,4-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3,4-dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of halogenated phenols on biological systems.
Medicine: Research has explored its potential as an antimicrobial and antioxidant agent.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism by which 2-Chloro-3,4-dimethoxyphenol exerts its effects involves interactions with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: The compound can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms.
Comparison with Similar Compounds
- 2-Chloro-4,5-dimethylphenol
- 2-Chloro-3,4-dimethoxybenzyl alcohol
- 2-Chloro-3,4-dimethoxyphenethylamine
Comparison: 2-Chloro-3,4-dimethoxyphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it has a higher reactivity in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom .
Properties
Molecular Formula |
C8H9ClO3 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-chloro-3,4-dimethoxyphenol |
InChI |
InChI=1S/C8H9ClO3/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4,10H,1-2H3 |
InChI Key |
PXDFZHBWJARYDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)Cl)OC |
Origin of Product |
United States |
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